Sleep Onset Latency: Triflubazam vs. Clobazam in Healthy Human Males
In a direct head-to-head sleep study in six healthy male volunteers, Triflubazam (20 mg and 40 mg) did not significantly shorten sleep onset latency, whereas Clobazam (10 mg and 20 mg) produced a significant reduction in sleep onset latency (P < 0.05) [1]. This indicates a differential impact on sleep initiation between the two 1,5-benzodiazepines.
| Evidence Dimension | Sleep Onset Latency (SOL) |
|---|---|
| Target Compound Data | No significant reduction in SOL at 20 mg or 40 mg |
| Comparator Or Baseline | Clobazam: Significant reduction in SOL at 10 mg and 20 mg (P < 0.05) |
| Quantified Difference | Triflubazam showed no effect on SOL vs. Clobazam's significant reduction. |
| Conditions | Electroencephalography (EEG) sleep study in six healthy human males; single-dose administration. |
Why This Matters
This differential effect on sleep onset latency is a critical selection criterion for researchers modeling sleep disorders or anxiolytic effects, as it distinguishes Triflubazam from its closest structural analog, Clobazam, in a key pharmacodynamic parameter.
- [1] Nicholson, A. N., & Stone, B. M. (1977). Effect of the 1,5‐benzodiazepines, clobazam and triflubazam, on sleep in man. British Journal of Clinical Pharmacology, 4(5), 567-572. View Source
